molecular formula C8H6O3 B1655890 3a,7a-Dihydro-2-benzofuran-1,3-dione CAS No. 4436-49-1

3a,7a-Dihydro-2-benzofuran-1,3-dione

Cat. No.: B1655890
CAS No.: 4436-49-1
M. Wt: 150.13 g/mol
InChI Key: BHAPVHQLHQYNNY-UHFFFAOYSA-N
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Description

3a,7a-Dihydro-2-benzofuran-1,3-dione is an organic compound with the molecular formula C8H6O3. This compound is a derivative of benzofuran and is characterized by its fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclodehydration of 1,2-dihydroxybenzene derivatives under acidic conditions. Another approach is the oxidation of 2,3-dihydrobenzofuran using oxidizing agents such as chromic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts to improve yield and selectivity. The choice of catalyst and reaction conditions can significantly affect the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3a,7a-Dihydro-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions typically yield dihydro derivatives or fully saturated compounds.

Scientific Research Applications

3a,7a-Dihydro-2-benzofuran-1,3-dione has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to oxidative stress and inflammation.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3a,7a-Dihydro-2-benzofuran-1,3-dione is structurally similar to other benzofuran derivatives, such as 4,7-dichloroisobenzofuran-1,3-dione and 3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. its unique structural features and reactivity profile distinguish it from these compounds. The presence of the dihydrofuran ring and specific functional groups contribute to its distinct chemical behavior and applications.

Comparison with Similar Compounds

  • 4,7-Dichloroisobenzofuran-1,3-dione

  • 3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione

  • 4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione

  • 5,6-Bis(bromomethyl)-4,7-dihydro-2-benzofuran-1,3-dione

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Properties

IUPAC Name

3a,7a-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAPVHQLHQYNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306468
Record name 3a,7a-dihydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4436-49-1
Record name NSC176872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3a,7a-dihydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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